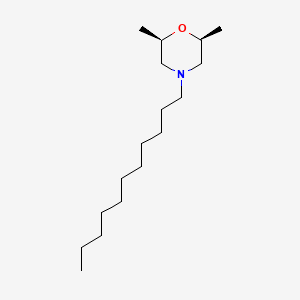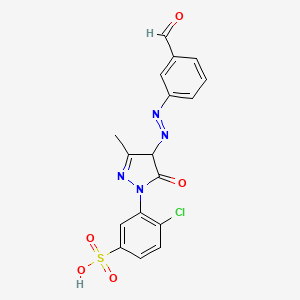
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(3-chlorophenyl)-N-hydroxy-, P-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-chlorophenyl)-N-hydroxy-, P-oxide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including urea, chloroethyl, oxazaphosphorin, and chlorophenyl, which contribute to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes may include:
Formation of the oxazaphosphorin ring: This step might involve the reaction of a suitable amine with a chloroethyl phosphate derivative under controlled conditions.
Introduction of the urea group: This can be achieved by reacting an isocyanate with an amine-containing intermediate.
Attachment of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the oxazaphosphorin ring suggests potential oxidation reactions, possibly leading to the formation of phosphine oxides.
Reduction: Reduction reactions might target the chloroethyl groups, potentially converting them to ethyl groups.
Substitution: The chloroethyl and chlorophenyl groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) might be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
Substitution: Nucleophiles such as amines or thiols might be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound might be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity, given the presence of chloroethyl groups known for their cytotoxic effects.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
DNA Alkylation: The chloroethyl groups might alkylate DNA, leading to cytotoxic effects.
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites or by modifying key amino acid residues.
相似化合物的比较
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Uniqueness
The unique combination of functional groups in “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(3-chlorophenyl)-N-hydroxy-, P-oxide” might confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it a valuable candidate for further research and development.
属性
CAS 编号 |
97139-31-6 |
|---|---|
分子式 |
C14H20Cl3N4O4P |
分子量 |
445.7 g/mol |
IUPAC 名称 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-(3-chlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C14H20Cl3N4O4P/c15-5-7-20(8-6-16)26(24)19-13(4-9-25-26)21(23)14(22)18-12-3-1-2-11(17)10-12/h1-3,10,13,23H,4-9H2,(H,18,22)(H,19,24) |
InChI 键 |
VQFPCEICHMJPIK-UHFFFAOYSA-N |
规范 SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC(=CC=C2)Cl)O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)










